Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane
Description
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. The molecular formula is C₇H₁₅NO, with methyl substituents at the 2R and 7S positions (see Table 1).
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,7S)-2,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
ILHDWFNCSJCYQE-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@H](O1)C |
Canonical SMILES |
CC1CCNCC(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Comparison with Similar Compounds
Table 1: Structural and Chemical Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| SMILES | CC1CCNCC(O1)C |
| InChI | InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3 |
| InChIKey | ILHDWFNCSJCYQE-UHFFFAOYSA-N |
| Stereochemistry | (2R,7S) configuration |
The provided evidence lacks direct comparative studies of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane with structurally analogous compounds. However, inferences can be drawn from its stereochemical and functional group attributes:
Structural Analogues in Heterocyclic Chemistry
- Morpholine Derivatives : Morpholine (a six-membered ring with one oxygen and one nitrogen) lacks methyl substituents and has distinct reactivity due to smaller ring strain. The seven-membered oxazepane ring in the target compound may confer greater conformational flexibility.
- Piperidine-based Compounds : Piperidine derivatives (six-membered nitrogen-containing rings) differ in ring size and absence of oxygen, affecting hydrogen-bonding capacity and solubility profiles.
Stereochemical Comparisons
The (2R,7S) stereoisomer of 2,7-dimethyl-1,4-oxazepane is unique compared to other diastereomers.
Functional Group Positioning
The oxygen and nitrogen atoms in the 1,4-positions distinguish this compound from 1,3-oxazepanes or 1,2-oxazines. These positional differences influence electron distribution and could modulate acidity/basicity compared to analogues.
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